N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

Description

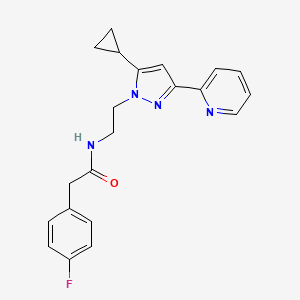

The compound N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is an acetamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-2-yl moiety at position 2. The ethyl linker connects the pyrazole to the acetamide group, which is further substituted with a 4-fluorophenyl ring.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O/c22-17-8-4-15(5-9-17)13-21(27)24-11-12-26-20(16-6-7-16)14-19(25-26)18-3-1-2-10-23-18/h1-5,8-10,14,16H,6-7,11-13H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKJLIFJZGNDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=C(C=C3)F)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, a complex organic compound, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

The compound's structure is defined by several key features:

- Molecular Formula : C19H24N6O2

- Molecular Weight : 400.5 g/mol

- Functional Groups : The compound incorporates a cyclopropyl group, a pyridine ring, and a pyrazole moiety, contributing to its chemical diversity and potential for biological interactions.

Biological Activity Overview

This compound exhibits significant biological activities, primarily in anti-inflammatory and anti-cancer domains.

- Inhibition of p38 MAPK : This compound acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines such as TNFα and IL-1β .

- Dual Inhibition Potential : Similar compounds have demonstrated dual inhibition capabilities against p38α MAPK and phosphodiesterase 4 (PDE4), suggesting that this compound may also possess similar properties .

Efficacy Studies

Several studies have evaluated the efficacy of related compounds in various biological assays:

Case Studies

A notable case study involved the administration of CBS-3595 to animal models, which showed a marked decrease in inflammation markers after treatment. This was corroborated by subsequent phase I clinical trials indicating favorable pharmacokinetic profiles and safety .

Potential Applications

Given its biological activity, this compound holds promise for therapeutic applications in:

- Chronic Inflammatory Diseases : Its ability to inhibit key inflammatory pathways positions it as a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Cancer Therapy : The compound's interaction with signaling pathways involved in tumor growth suggests potential utility as an adjunct therapy in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

(i) N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide ()

- Core Structure : Pyrazole with cyclopropyl and methyl substituents.

- Key Differences : Replaces the pyridin-2-yl group with a methyl group and introduces a thioether linkage to the 4-fluorophenyl moiety.

(ii) N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide ()

- Core Structure : Pyrazole with cyclopropyl and thiophen-2-yl substituents.

- Key Differences : Substitutes pyridin-2-yl with thiophen-2-yl and incorporates a dioxopyrrolidinyl acetamide group.

- Implications : The thiophene ring may confer distinct electronic properties, while the dioxopyrrolidinyl group could influence solubility and metabolic stability .

Analogues with Fluorophenyl Acetamide Motifs

(i) N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()

- Core Structure : Benzothiazole instead of pyrazole.

- Key Differences : Lacks the ethyl-linked pyrazole but retains the 4-fluorophenyl acetamide group.

- Implications: Benzothiazole derivatives are known for kinase inhibition and antimicrobial activity, suggesting divergent therapeutic applications compared to pyrazole-based compounds .

(ii) N,N2-Bis(4-fluorophenyl)acetamide ()

- Core Structure : Simple bis-aryl acetamide.

- Key Differences : Two 4-fluorophenyl groups directly attached to the acetamide nitrogen.

Compounds with Trifluoromethyl or Sulfonamide Substituents

(i) N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide ()

- Core Structure : Pyrazole with trifluoromethyl and cyclopropyl groups.

- Key Differences : Incorporates a trifluoromethyl group at pyrazole position 3 and a complex indazole-pyridine scaffold.

- Implications : The trifluoromethyl group enhances metabolic stability and electronegativity, which may improve binding to hydrophobic enzyme pockets .

Structural and Pharmacological Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.